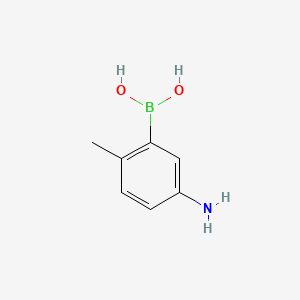

(5-Amino-2-methylphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-amino-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHYXGDCVKUSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Amino-2-methylphenyl)boronic Acid: Properties, Applications, and Protocols

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: (5-Amino-2-methylphenyl)boronic acid is a versatile bifunctional organoboron compound increasingly utilized as a key building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both an amine and a boronic acid group, allows for orthogonal reactivity and the construction of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectral analysis, key applications with a focus on palladium-catalyzed cross-coupling reactions, and robust experimental protocols for its handling and use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Introduction and Core Compound Profile

This compound, with CAS Number 1003042-50-9, is a substituted arylboronic acid.[1][2][3] The presence of a nucleophilic amino group and an electrophilic boronic acid moiety on the same aromatic ring makes it a valuable synthon for creating diverse compound libraries. Boronic acids, in general, are integral to modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[4][5] This particular derivative is used in the synthesis of diarylamides and diarylureas, some of which have shown antiproliferative activities, highlighting its relevance in the development of novel therapeutics.

The boronic acid functional group is a Lewis acid, capable of reversibly binding with diols. At physiological pH, it primarily exists in a neutral, trigonal planar form, but can convert to an anionic, tetrahedral boronate form in aqueous solutions with higher pH values. This property is crucial for its reactivity and biological interactions.

Physicochemical and Handling Properties

The physical and handling properties of this compound are summarized below. Proper storage is critical to maintain its purity and reactivity, as boronic acids can be susceptible to dehydration (forming boroxines) and require protection from moisture.

| Property | Value | Source(s) |

| CAS Number | 1003042-50-9 | [1][2][3] |

| Molecular Formula | C₇H₁₀BNO₂ | [1][3] |

| Molecular Weight | 150.97 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere, keep in dark place | [1] |

| InChI Key | JAHYXGDCVKUSTM-UHFFFAOYSA-N | [1] |

Safety & Handling: this compound is classified as an irritant.[1]

-

Hazard Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1] The related pinacol ester is also associated with H335 (May cause respiratory irritation).[6][7]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Handling should occur in a well-ventilated area or a fume hood.[6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[8]

Spectral Data and Structural Elucidation

Detailed spectral analysis is essential for confirming the identity and purity of the reagent before use. While specific spectra for this exact compound are not publicly available, the following sections describe the expected characteristic signals based on its structure and data from analogous compounds like 2-tolylboronic acid.[9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the amine protons, and the hydroxyl protons of the boronic acid.

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (~6.5-7.5 ppm). The substitution pattern will lead to specific splitting patterns (doublets and doublet of doublets).

-

Methyl Protons (-CH₃): A singlet integrating to three protons is expected, likely in the range of 2.2-2.6 ppm.

-

Amine Protons (-NH₂): A broad singlet integrating to two protons. Its chemical shift can vary significantly depending on the solvent and concentration.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet, which is often exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (C-B): The carbon atom attached to the boron will be broad and may be difficult to observe. Its chemical shift is typically around 130-140 ppm.

-

Aromatic Carbons (C-NH₂ & C-CH₃): The carbons attached to the amino and methyl groups will have characteristic shifts influenced by these substituents.

-

Aromatic Carbons (C-H): The remaining three aromatic carbons will appear in the typical range of 115-140 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.

-

N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretches of the primary amine) are expected around 3300-3500 cm⁻¹. These may overlap with the O-H band.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic methyl).

-

B-O Stretch: A strong, broad band is typically observed in the 1300-1400 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 151.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions.[4][11] This palladium-catalyzed reaction is a robust and widely used method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The base plays a crucial role in activating the boronic acid for the transmetalation step.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1003042-50-9|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Tolylboronic acid(16419-60-6) 1H NMR [m.chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

(5-Amino-2-methylphenyl)boronic acid chemical structure

An In-depth Technical Guide to (5-Amino-2-methylphenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Executive Summary

This compound is a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group and a versatile boronic acid moiety, makes it an invaluable reagent for synthesizing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic approach, and its primary application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to enable its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Value of Bifunctional Boronic Acids

Boronic acids have become indispensable tools in modern organic synthesis and drug discovery.[1] Their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions are well-established.[2] The approval of boron-containing drugs, such as the proteasome inhibitor bortezomib (Velcade®), has solidified the importance of the boronic acid functional group in medicinal chemistry, leading to increased exploration of novel boron-based scaffolds.[2][3][4]

This compound (CAS No. 1003042-50-9) emerges as a particularly strategic reagent.[5][6] It belongs to a class of substituted phenylboronic acids that serve as key intermediates in the synthesis of biaryl and heteroaryl compounds.[7] The presence of both a boronic acid for cross-coupling and an amino group for subsequent derivatization (e.g., amidation, sulfonylation, or diazotization) allows for the rapid construction of diverse chemical libraries from a single, versatile scaffold. This guide serves as a senior-level resource for professionals aiming to leverage the unique synthetic potential of this compound.

Physicochemical Properties and Molecular Structure

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. Key data for this compound are summarized below.

Core Data Summary

| Property | Value | Reference |

| CAS Number | 1003042-50-9 | [5] |

| Molecular Formula | C₇H₁₀BNO₂ | [5][6] |

| Molecular Weight | 150.97 g/mol | [5][6] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| InChI Key | JAHYXGDCVKUSTM-UHFFFAOYSA-N | |

| SMILES | CC1=CC=C(N)C=C1B(O)O | [5] |

Molecular Structure

The structure combines a toluene backbone with an amino group meta to the methyl group and para to the boronic acid. This substitution pattern influences the electronic properties and steric environment of the reactive sites.

Caption: 2D structure of this compound.

Synthesis and Purification Overview

Arylboronic acids are typically prepared via two main routes: the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, or through the palladium-catalyzed Miyaura borylation of an aryl halide or triflate.[8][9] The Miyaura borylation is often preferred due to its superior functional group tolerance, which is critical given the presence of the amino group in the target molecule.

A plausible synthetic workflow involves:

-

Starting Material Selection: 5-Bromo-2-methylaniline is the logical precursor.

-

Miyaura Borylation: The aryl bromide is coupled with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a suitable base (e.g., potassium acetate).[9]

-

Deprotection: The resulting pinacol boronate ester is then hydrolyzed under acidic or basic conditions to yield the final boronic acid. This step is often performed in situ during the aqueous workup of a subsequent Suzuki coupling.

Purification is typically achieved by recrystallization or silica gel chromatography, with the choice of solvent depending on the polarity of the final compound and any impurities.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds between organoboron compounds and halides or triflates.[7][8]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10] This boronate then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide.

Materials and Reagents

-

This compound (1.2 equiv.)

-

Aryl Bromide (Ar-Br) (1.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv.)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄) for workup

-

Silica gel for column chromatography

Step-by-Step Methodology

-

Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuation and Backfilling: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water mixture (10 mL) via syringe. Continue to bubble the inert gas through the solution for an additional 15-20 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 mmol). The mixture may change color upon catalyst addition.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). Compare the reaction mixture against spots of the starting materials. The disappearance of the limiting reagent (typically the aryl bromide) and the appearance of a new, more nonpolar product spot indicates progress.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL) to remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Experimental Workflow Diagram

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1003042-50-9|this compound|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to (5-Amino-2-methylphenyl)boronic acid (CAS: 1003042-50-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Amino-2-methylphenyl)boronic acid is a valuable substituted arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both an electron-donating amino group and a sterically influencing ortho-methyl group, imparts specific reactivity and makes it a key intermediate in the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, in-depth characterization, and a detailed methodology for its application in the Suzuki-Miyaura cross-coupling reaction—a cornerstone of contemporary drug discovery and materials science. This document is intended to be a practical resource, blending established chemical principles with actionable laboratory procedures to enable researchers to effectively utilize this versatile reagent.

Core Chemical and Physical Properties

This compound is a solid, typically a powder, under standard conditions. A thorough understanding of its fundamental properties is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1003042-50-9 | [1][2] |

| Molecular Formula | C₇H₁₀BNO₂ | [1] |

| Molecular Weight | 150.97 g/mol | [1][2] |

| Physical Form | Solid | - |

| Purity | Typically ≥95% | - |

| Storage Conditions | Store in a cool (2-8°C), dark place under an inert atmosphere. | - |

| Solubility | Soluble in most polar organic solvents. | [3] |

Safety and Handling: this compound is an irritant. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound: A Representative Protocol

While numerous methods exist for the synthesis of arylboronic acids, the Grignard reaction followed by borylation remains a robust and widely applicable approach.[3][4] The following protocol is a representative procedure adapted from established methodologies for the preparation of substituted phenylboronic acids.[4]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

5-Bromo-2-methylaniline

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Experimental Protocol:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to activate the magnesium.

-

In the dropping funnel, prepare a solution of 5-bromo-2-methylaniline (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aniline solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and disappearance of the iodine color), add the remaining aniline solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the triisopropyl borate solution via a cannula, maintaining the temperature at -78 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Characterization

Purification of the crude this compound is critical to ensure high yields and purity in subsequent reactions.

Purification Protocol:

A common and effective method for purifying aminophenylboronic acids involves an acid-base extraction.[5]

-

Dissolve the crude product in a suitable organic solvent such as diethyl ether.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH) to form the water-soluble boronate salt.

-

Separate the aqueous layer and wash it with diethyl ether to remove non-acidic impurities.

-

Acidify the aqueous layer with 1 M HCl to a pH of ~6-7, at which point the purified boronic acid will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) can be performed for further purification if necessary.

Characterization:

-

¹H NMR Spectroscopy (Predicted):

-

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amino protons, as well as a broad signal for the B(OH)₂ protons.

-

Aromatic Protons: Three signals in the aromatic region (approx. 6.5-7.5 ppm).

-

Methyl Protons: A singlet at approximately 2.1-2.3 ppm.

-

Amino Protons: A broad singlet around 3.5-4.5 ppm.

-

Boronic Acid Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy (Predicted): [5][6]

-

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-150 ppm). The carbon attached to the boron atom will likely have a broad signal due to quadrupolar relaxation.

-

Methyl Carbon: A signal in the aliphatic region (approx. 15-25 ppm).

-

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound is an excellent coupling partner in these reactions. The ortho-methyl group can influence the dihedral angle of the resulting biaryl product, a feature often exploited in medicinal chemistry to modulate protein-ligand interactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is adapted for the coupling of this compound with a generic aryl bromide.[7]

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (2.0 equivalents)

-

1,4-Dioxane/Water (4:1 v/v), degassed

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Experimental Workflow:

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

-

Solvent and Catalyst Addition:

-

Add the degassed 1,4-dioxane/water (4:1) solvent mixture (10 mL).

-

Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes.

-

Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol).

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the pure biaryl product.

-

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of boronic acids in chemical synthesis. Its utility, particularly in the widely-employed Suzuki-Miyaura cross-coupling, provides a direct route to structurally diverse biaryl compounds that are of significant interest in medicinal chemistry and materials science.[8] The protocols and data presented in this guide offer a robust framework for the synthesis, purification, and application of this valuable reagent. Future research may focus on expanding the scope of its applications in other transition-metal-catalyzed reactions and exploring its use in the development of novel functional materials and biologically active compounds.

References

- Process for the preparation of substituted phenylboronic acids. US6576789B1.

- (5-Amino-3-formyl-2-methylphenyl)boronic acid | C8H10BNO3 | CID 165830101. PubChem. [Link]

- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

- How to purify boronic acids/boronate esters?.

- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul

- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]

- Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development. [Link]

- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]

- Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Trifl

- Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

- Process for purification of boronic acid and its derivatives.

- 13C NMR Chemical Shifts.

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.

- 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

- 1003042-50-9| Chemical Name : (5-Amino-2-methylphenyl)

Sources

- 1. 1003042-50-9|this compound|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. bhu.ac.in [bhu.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (5-Amino-2-methylphenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Abstract

(5-Amino-2-methylphenyl)boronic acid is a versatile bifunctional organoboron compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique structural arrangement, featuring a nucleophilic amino group, a sterically influencing ortho-methyl group, and a synthetically versatile boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core applications in palladium-catalyzed cross-coupling reactions, and its role in the synthesis of high-value compounds, particularly kinase inhibitors. Detailed experimental protocols, discussions on reaction optimization, and safety considerations are presented to support researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Physicochemical and Analytical Characterization

The foundational step in utilizing any chemical reagent is a thorough understanding of its physical and chemical properties. This compound is a stable, solid compound under standard laboratory conditions, facilitating its handling and storage.

Core Properties

A summary of the essential physicochemical data for this compound is presented below. These values are critical for stoichiometric calculations and for predicting its behavior in various solvent systems.

| Property | Value | Source(s) |

| Molecular Weight | 150.97 g/mol | [1][2][3] |

| Molecular Formula | C₇H₁₀BNO₂ | [1][3][4] |

| CAS Number | 1003042-50-9 | [1][2][4][5] |

| Physical Form | Solid (Powder/Crystal) | [4] |

| Typical Purity | ≥95-98% | [4][5] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [4] |

| InChI Key | JAHYXGDCVKUSTM-UHFFFAOYSA-N | [4] |

Analytical Profile (Expected)

While specific spectra should be acquired for each batch, the expected analytical profile based on the structure is as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by their relative positions. A singlet corresponding to the methyl group (CH₃) would likely appear in the upfield region (~2.0-2.5 ppm), and a broad singlet for the amine (NH₂) protons. The hydroxyl protons of the boronic acid, B(OH)₂, may appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR would display seven distinct signals corresponding to each carbon atom in the molecule. The carbon atom attached to the boron (C-B) may show a broad signal or be difficult to observe due to quadrupolar relaxation.

-

Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) would be expected to show a prominent ion corresponding to the molecular weight [M+H]⁺ at approximately 151.08 m/z.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic stretches for O-H (broad, ~3200-3400 cm⁻¹), N-H (~3300-3500 cm⁻¹), aromatic C-H, and B-O (~1300-1400 cm⁻¹) bonds.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[5][6]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is a critical component, required to activate the boronic acid into a more nucleophilic boronate species, thereby facilitating the transmetalation step.

The Role of Substitution: Expertise in Action

The substitution pattern of this compound is not incidental; it is key to its utility and requires careful consideration during reaction design.

-

Ortho-Methyl Group: The methyl group at the C2 position introduces significant steric hindrance. This can be advantageous in preventing undesirable side reactions like homocoupling of the boronic acid. However, it also slows down the rate of transmetalation. To overcome this, a judicious choice of catalyst and ligand is essential. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to promote the formation of the active catalytic species and facilitate the coupling of sterically demanding partners.

-

Meta-Amino Group: The amino group at the C5 position is a moderately activating, electron-donating group. It increases the nucleophilicity of the phenyl ring, which can be beneficial. Importantly, it also provides a synthetic handle for further functionalization, allowing for the extension of the molecular scaffold post-coupling, a common strategy in drug development.

Common Side Reactions and Mitigation

A key challenge in using boronic acids is the potential for protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[4] This side reaction is often base-catalyzed and accelerated at higher temperatures.

Mitigation Strategies:

-

Choice of Base: Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides. In some cases, fluoride bases (e.g., KF, CsF) can be effective.

-

Anhydrous Conditions: Minimizing water in the reaction can suppress protodeboronation, though many modern protocols use aqueous solvent mixtures for convenience and efficacy.

-

Temperature Control: Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can minimize the rate of decomposition relative to the rate of productive coupling.

-

Use of Boronic Esters: For particularly sensitive substrates, converting the boronic acid to a more stable pinacol or MIDA ester can provide a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.

Application in the Synthesis of Kinase Inhibitors

A primary application for this building block is in the synthesis of substituted pyrimidine and indole cores found in many kinase inhibitors. Kinases are a critical class of drug targets, particularly in oncology. The third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291), is a prime example of a complex molecule whose synthesis relies on the strategic coupling of functionalized pyrimidine and aniline-derived moieties.

While specific patented routes may vary, this compound represents a key structural motif for building the core of such inhibitors. The general strategy involves coupling the boronic acid with a suitably functionalized (hetero)aryl halide, such as a 2-chloropyrimidine, to construct the central biaryl linkage.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following protocol is a self-validating, representative procedure for the coupling of this compound with a generic heteroaryl chloride. Causality: The choice of a pre-catalyst like Pd(dppf)Cl₂, a moderately strong base like K₂CO₃, and an aqueous solvent system provides a robust starting point for this substrate class, balancing reactivity with the mitigation of protodeboronation.

Materials & Reagents

-

This compound (1.2 equivalents)

-

Heteroaryl Chloride (e.g., a 2-chloropyrimidine derivative) (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.05 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq.), this compound (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and K₂CO₃ (2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water via syringe to create a 4:1 or 5:1 solvent mixture (e.g., 5 mL Dioxane, 1 mL Water per 1 mmol of halide). Degassing the solvent prevents quenching of the active catalyst.

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-16 hours.

-

Monitoring: The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. The reaction is complete upon consumption of the limiting reagent (the heteroaryl chloride).

-

Aqueous Workup: Once complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine. The washes remove the base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Safety and Handling

As a professional-grade reagent, this compound requires adherence to standard laboratory safety protocols.

-

Hazard Identification: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[4] The GHS07 pictogram (exclamation mark) is applicable.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid formation of dust and aerosols.

-

Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and enabling reagent for the construction of complex biaryl systems central to modern pharmaceutical research. Its successful application hinges on a nuanced understanding of its reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling. By carefully selecting catalysts, ligands, and bases to account for the steric and electronic effects of its substituents, researchers can effectively mitigate side reactions and achieve high yields of desired products. This guide provides the foundational knowledge and practical protocols necessary to integrate this key building block into advanced synthetic workflows, accelerating the discovery and development of next-generation therapeutics.

References

- 1003042-50-9 | Chemical Name : this compound.

- Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]

- This compound, min 97%, 1 gram. LabNetwork. [Link]

- Suzuki coupling of different chloropyridines with phenylboronic acids.

Sources

- 1. WO2015195228A1 - Heteroaryl compounds for kinase inhibition - Google Patents [patents.google.com]

- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (5-Amino-2-methylphenyl)boronic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility of (5-Amino-2-methylphenyl)boronic acid (Am-MPBA), a critical parameter for its application in pharmaceutical development, organic synthesis, and materials science. Due to a lack of specific public data for this compound, this guide synthesizes information from analogous phenylboronic acid derivatives to establish well-grounded solubility predictions. It further provides detailed, field-proven protocols for the experimental determination of solubility, emphasizing the principles of scientific integrity and data reliability. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to effectively handle, dissolve, and utilize Am-MPBA in their work.

Introduction

This compound, with CAS Number 1003042-50-9, is an increasingly important bifunctional reagent.[1][2] Its structure, featuring a boronic acid group ortho to a methyl group and meta to an amino group, offers unique reactivity for Suzuki-Miyaura cross-coupling reactions and formation of reversible covalent bonds with diols.[3][4] The amino group provides a versatile handle for further functionalization. The successful application of Am-MPBA in any of these areas is fundamentally dependent on understanding its solubility, a key factor that governs reaction kinetics, purification, formulation, and bioavailability.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. The presence of a polar amino group and a Lewis acidic boronic acid function, contrasted with a nonpolar methylphenyl backbone, results in a complex solubility profile.

| Property | Value / Information | Source / Comment |

| CAS Number | 1003042-50-9 | [1][2] |

| Molecular Formula | C7H10BNO2 | [1] |

| Molecular Weight | 150.97 g/mol | [2] |

| Physical Form | Solid | [1] |

| pKa | Not experimentally determined. The pKa of phenylboronic acid is ~8.8. The electron-donating amino and methyl groups are expected to slightly increase the pKa relative to the parent compound. Acidity is a key factor in aqueous solubility.[6] | |

| LogP | Not experimentally determined. The combination of polar (amino, boronic acid) and nonpolar (methyl, phenyl) groups suggests a moderate lipophilicity. | |

| Storage | 2-8°C, inert atmosphere, keep in dark place.[1] |

Expected Solubility Profile

Based on the "like dissolves like" principle and data from analogous compounds, the following solubility trends for Am-MPBA can be predicted.[7] The amino group is expected to enhance solubility in polar and protic solvents compared to unsubstituted phenylboronic acid.

| Solvent Class | Examples | Predicted Solubility | Rationale & Expert Insights |

| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent at solvating the polar functional groups. DMSO is often used to create high-concentration stock solutions for screening assays.[8] |

| Ethers | Diethyl ether, 1,4-Dioxane | Moderate to High | Phenylboronic acid exhibits high solubility in ethers.[9][10] The added polarity of the amino group should maintain or enhance this solubility. |

| Ketones | Acetone, 3-Pentanone | Moderate to High | Ketones are effective solvents for phenylboronic acids.[9][11] |

| Alcohols | Methanol, Ethanol | Moderate to High | These protic solvents can hydrogen bond with both the amino and boronic acid groups. However, be aware of the potential for esterification with the boronic acid, especially with heating or catalysis. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid has moderate solubility in chloroform.[9][10] The polarity of Am-MPBA may limit solubility compared to less polar derivatives. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | pH-Dependent | Solubility will be lowest at the isoelectric point and increase at pH values above and below this point as the amino and boronic acid groups become ionized. The pKa of the boronic acid is a critical determinant of solubility in aqueous media.[6] |

| Water | Deionized Water | Low to Moderate | Unsubstituted phenylboronic acid has a water solubility of approximately 2 g/100 cm³ at 20°C.[12] Substituents significantly impact this; electron-withdrawing groups like CF3 tend to decrease water solubility.[12] The polar amino group in Am-MPBA is expected to improve aqueous solubility relative to many other substituted phenylboronic acids. |

| Nonpolar | Hexane, Toluene, Methylcyclohexane | Very Low | The compound's polarity makes it poorly soluble in nonpolar hydrocarbon solvents.[9][10] |

Critical Considerations in Handling Boronic Acids

Dehydration and Boroxine Formation

A critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[11] This equilibrium can complicate analysis and solubility studies, as the sample may exist as a mixture of the monomer and the trimer.

Figure 1. Reversible dehydration of boronic acid to form a boroxine.

This equilibrium is influenced by solvent, temperature, and concentration. It is crucial to use freshly prepared solutions and consider this behavior when interpreting analytical results.

Protodeboronation

Arylboronic acids can undergo protodeboronation, which is the cleavage of the carbon-boron bond, particularly in aqueous solutions under acidic or basic conditions.[13] This degradation pathway results in the formation of 2-methylaniline and boric acid, which can interfere with experimental results.[13]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14] The following protocol is a self-validating system designed for accuracy and reproducibility, utilizing High-Performance Liquid Chromatography (HPLC) for quantification.[15]

Materials and Apparatus

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant material)

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Figure 2. Workflow for shake-flask solubility determination.

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid Am-MPBA to a glass vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition : Accurately add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Equilibration : Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium. A 24-hour period is standard, but for some compounds, 48 or 72 hours may be necessary.[8] To validate equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); if the measured concentrations are consistent, equilibrium has been reached.[14]

-

Phase Separation : After equilibration, allow the vials to stand briefly to let the solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection and Filtration : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

-

Causality Check: Filtration ensures that only the dissolved compound is measured. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification (HPLC Analysis) :

-

Calibration Curve : Prepare a series of standard solutions of Am-MPBA of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis : Dilute the filtered sample solution with the solvent to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample by HPLC.

-

-

Calculation : Use the peak area from the sample chromatogram and the calibration curve to determine the concentration of the saturated solution. Account for the dilution factor to calculate the final solubility. Report the result in mg/mL or mol/L at the specified temperature.

Conclusion

While direct, published solubility data for this compound is sparse, a robust understanding of its likely behavior can be derived from its structural features and comparison with related phenylboronic acids. It is predicted to have good solubility in polar organic solvents and pH-dependent solubility in aqueous media. Due to the inherent complexities of boronic acids, including boroxine formation and potential for protodeboronation, experimental determination is paramount for any critical application. The detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for generating the high-quality solubility data required by researchers, chemists, and drug development professionals.

References

- BenchChem. (2025). Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. [Online].

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. [Online].

- Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Online].

- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4498–4505. [Online].

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 813–825. [Online].

- Zarzeczańska, D., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Chemical & Engineering Data, 62(12), 4237-4242. [Online].

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Online].

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online].

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. [Online].

- Ghavami, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Online].

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay. [Online].

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility. [Online].

- John, M. K., et al. (1975). A method for the determination of boric acid concentration in aqueous solutions.

- Matijević, M., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Arhiv za farmaciju, 69(4), 253-265. [Online].

- PubChem. (n.d.). (5-Amino-3-formyl-2-methylphenyl)boronic acid. [Online].

- ResearchGate. (2010). 3-Aminophenylboronic acid monohydrate. [Online].

- BenchChem. (n.d.). A Technical Guide to the Applications of 4-Aminophenylboronic Acid Hydrochloride. [Online].

- Wannapob, R., et al. (2010). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Biosensors and Bioelectronics, 26(2), 357–364. [Online].

- Pharmaffiliates. (n.d.). This compound. [Online].

- PubChem. (n.d.). (5-Methoxy-2-methylphenyl)boronic acid. [Online].

Sources

- 1. This compound | 1003042-50-9 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

(5-Amino-2-methylphenyl)boronic acid NMR spectroscopic data

An In-depth Technical Guide to the NMR Spectroscopy of (5-Amino-2-methylphenyl)boronic acid

Abstract

This compound (CAS No: 1003042-50-9) is a pivotal building block in contemporary organic synthesis and medicinal chemistry.[1] Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling makes it invaluable for constructing complex molecular architectures.[1] Boron-containing compounds, particularly boronic acids, are gaining significant traction in drug discovery, with several approved drugs highlighting their therapeutic potential.[2][3][4] Given its importance, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering a detailed interpretation of its ¹H and ¹³C NMR spectra. We delve into the causal relationships between molecular structure and spectral features, present a validated experimental protocol for data acquisition, and summarize key data for practical application by researchers and drug development professionals.

Introduction: The Structural Context

This compound is a disubstituted aniline derivative. Its structure incorporates three key functional groups on a benzene ring: an amino group (-NH₂), a methyl group (-CH₃), and a boronic acid group (-B(OH)₂). The relative positions of these substituents dictate the electronic environment of each nucleus, which in turn governs the chemical shifts and coupling patterns observed in its NMR spectra.

-

Amino Group (-NH₂): A strong activating, electron-donating group that increases electron density at the ortho and para positions through resonance.[5]

-

Methyl Group (-CH₃): A weak activating, electron-donating group through induction.

-

Boronic Acid Group (-B(OH)₂): An electron-withdrawing group due to the electronegativity of the oxygen atoms and the electrophilic nature of the boron atom.

Understanding these electronic effects is fundamental to predicting and interpreting the resulting NMR data.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on a robust experimental methodology. Boronic acids present a unique challenge as they can form cyclic, trimeric anhydrides known as boroxines, which can lead to complex or broad NMR spectra.[6] The choice of solvent is critical to prevent this.

Step-by-Step NMR Acquisition Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as its hydrogen-bond accepting nature helps to break up boroxine trimers and allows for the observation of exchangeable protons from the -NH₂ and -B(OH)₂ groups. Alternatively, d₄-methanol can be used to readily break up boroxines, though it will cause the B-OH protons to exchange with the solvent and become invisible.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Configuration:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Spectrum Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: ~4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Spectrum Acquisition:

-

Experiment: Standard 1D carbon experiment with broadband proton decoupling.

-

Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).[7]

-

Figure 2: Workflow for NMR data acquisition and analysis.

Spectroscopic Data Analysis

¹H NMR Spectrum Interpretation

The proton NMR spectrum is analyzed based on chemical shift, integration, and multiplicity (splitting pattern). The substituents strongly influence the positions of the aromatic protons.

-

Aromatic Region (δ 6.0-8.0 ppm): The amino group's strong electron-donating effect shields the ortho (C6) and para (C4) protons, shifting them upfield. The methyl group provides weaker shielding. The boronic acid group is withdrawing and deshields its ortho protons (C6). The interplay of these effects results in a predictable pattern.

-

H6: This proton is ortho to both the electron-donating -CH₃ group and the electron-withdrawing -B(OH)₂ group. It appears as a doublet.

-

H4: This proton is ortho to the strongly electron-donating -NH₂ group and meta to the -CH₃ and -B(OH)₂ groups. It will be shifted significantly upfield and appear as a doublet of doublets.

-

H3: This proton is meta to the -NH₂ and -B(OH)₂ groups and ortho to the -CH₃ group. It will appear as a doublet.

-

-

Methyl Protons (δ ~2.1 ppm): The -CH₃ group protons appear as a sharp singlet as there are no adjacent protons to couple with.

-

Exchangeable Protons:

-

-NH₂ Protons: These typically appear as a broad singlet. The chemical shift is variable and depends on concentration and temperature.

-

-B(OH)₂ Protons: These also appear as a broad singlet due to rapid exchange.

-

Table 1: Summary of Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.0 - 7.2 | d | 1H | H3 | Ortho to -CH₃, meta to -NH₂ and -B(OH)₂. |

| ~6.8 - 7.0 | d | 1H | H6 | Ortho to -CH₃ and -B(OH)₂. |

| ~6.5 - 6.7 | dd | 1H | H4 | Ortho to strong electron-donating -NH₂ group.[8][9] |

| ~4.9 - 5.2 | br s | 2H | -NH₂ | Broad signal characteristic of amine protons. |

| ~7.8 - 8.1 | br s | 2H | -B(OH)₂ | Broad, exchangeable boronic acid protons. |

| ~2.1 - 2.3 | s | 3H | -CH₃ | Aliphatic methyl singlet. |

Note: The chemical shifts are estimates based on established substituent effects. Actual values may vary slightly.

¹³C NMR Spectrum Interpretation

In ¹³C NMR with proton decoupling, each unique carbon atom appears as a singlet. The chemical shifts are highly sensitive to the electronic effects of the substituents.[10][11]

-

Aromatic Region (δ 110-160 ppm):

-

C1 (ipso-B): The carbon directly attached to the boron atom. Its signal may be broad due to the quadrupolar relaxation of the ¹¹B nucleus.[12] Its chemical shift is difficult to predict precisely but will be distinct.

-

C2 (ipso-CH₃): The methyl-bearing carbon will be downfield.

-

C5 (ipso-NH₂): The amino-bearing carbon will be significantly downfield due to the electronegativity of nitrogen.

-

C4 & C6: These carbons are activated by the electron-donating groups and will appear at a relatively upfield position in the aromatic region.

-

C3: This carbon is least affected by the resonance effects of the -NH₂ group and will appear at an intermediate chemical shift.

-

-

Aliphatic Region (δ < 40 ppm):

-

-CH₃ Carbon: The methyl carbon will appear far upfield, typically in the δ 15-25 ppm range.

-

Table 2: Summary of Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~145-150 | C5 | Attached to the electron-donating -NH₂ group. |

| ~140-145 | C2 | Attached to the methyl group. |

| ~130-135 | C6 | Influenced by adjacent -B(OH)₂ and -CH₃ groups. |

| ~120-125 | C3 | meta to the -NH₂ group. |

| ~115-120 | C4 | ortho to the strong electron-donating -NH₂ group. |

| ~130-140 | C1 | ipso-carbon attached to boron; often broad. |

| ~20-25 | -CH₃ | Aliphatic methyl carbon. |

Note: These are predicted chemical shift ranges. Unambiguous assignment often requires 2D NMR experiments like HSQC and HMBC.

The Utility of ¹¹B NMR Spectroscopy

For boron-containing compounds, ¹¹B NMR is a powerful, though less common, technique. It provides direct information about the chemical environment of the boron atom.[13] A trigonal planar boronic acid (sp² hybridized) typically shows a broad signal around δ 30 ppm.[14] If the boronic acid forms a tetrahedral boronate complex (sp³ hybridized), for example by reacting with a diol, the signal shifts significantly upfield to δ 5-15 ppm.[15] This makes ¹¹B NMR an excellent tool for studying interactions and reactions at the boron center.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound. A thorough understanding of substituent effects on both ¹H and ¹³C chemical shifts allows for a confident and accurate interpretation of the spectral data. By employing a validated experimental protocol, particularly with a suitable solvent like DMSO-d₆ to mitigate boroxine formation, researchers can obtain high-quality spectra for reliable characterization. The data and interpretations presented in this guide serve as a practical reference for scientists engaged in the synthesis and application of this important chemical building block, ensuring the integrity and quality of their research.

References

- 2-Methylphenylboronic acid - Chem-Impex. Chem-Impex International. URL: https://www.chemimpex.com/product/2-methylphenylboronic-acid-cas-16419-60-6

- 1003042-50-9|this compound|BLD Pharm. BLD Pharm. URL: https://www.bldpharm.com/products/1003042-50-9.html

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. URL: https://www.organicdivision.org/nmr-spectroscopy-13c-nmr-chemical-shifts/

- Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. URL: https://www.researchgate.net/publication/231633535_Comparison_of_the_substituent_effects_on_the_13_C_NMR_with_the_1_H_NMR_chemical_shifts_of_CH_N_in_substituted_benzylideneanilines_Substituent_effects_on_the_13_C_NMR_and_the_1_H_NMR_chemical_shifts

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098235/

- RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing. URL: https://cdnsciencepub.com/doi/abs/10.1139/v63-143

- This compound | 1003042-50-9. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh99c02fbd

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c02821

- 13C NMR Substituent Effects on para-Substituted Tolans. University of Mississippi eGrove. URL: https://egrove.olemiss.edu/etd/1813/

- The 1 H NMR chemical shift values (d ppm) of aniline and... ResearchGate. URL: https://www.researchgate.net/figure/The-1-H-NMR-chemical-shift-values-d-ppm-of-aniline-and-2-butylthioaniline-and-the-NOE_fig1_237000860

- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. URL: https://www.reddit.com/r/chemistry/comments/2s7n0v/recording_nmr_spectra_for_aryl_boronic_acids/

- 11 B NMR Chemical Shifts. San Diego State University. URL: https://chemgroups.sdsu.edu/stokes/B-11_NMR.html

- Chemical shifts. University College London. URL: https://www.ucl.ac.uk/nmr/NMR_lecture_notes/L2_Chemical_Shift_print.pdf

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. URL: https://www.mdpi.com/1420-3049/27/8/2573

- Synthesis and applications of aminoboronic acids. University of Toronto T-Space. URL: https://tspace.library.utoronto.ca/handle/1807/97887

- 2-Tolylboronic acid(16419-60-6) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/16419-60-6_1HNMR.htm

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo971176v

- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/jo00424a009

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503748/

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.2c00569

- Boron-Containing Pharmacophore. MIT Technology Licensing Office. URL: https://tlo.mit.edu/technologies/boron-containing-pharmacophore

- 6.8: ¹³C NMR Spectroscopy. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Structure_Determination_I_-Mass_Spectrometry_and_Infrared_Spectroscopy/6.08%3A%C2%B9%C2%B3C_NMR_Spectroscopy

- ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... ResearchGate. URL: https://www.researchgate.net/figure/sup-11-sup-B-NMR-spectra-of-a-boronic-acid-1a-with-TBAF-and-tetra-n-butylammonium_fig2_263884841

- Methylaminodiphenylborane — Application of nB, 13C, 14N, 15N NMR. ResearchGate. URL: https://www.researchgate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide to the 13C NMR Analysis of (5-Amino-2-methylphenyl)boronic acid

This guide provides an in-depth exploration of the principles and practical application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the characterization of (5-Amino-2-methylphenyl)boronic acid. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive protocol, from sample preparation to advanced spectral analysis, ensuring the highest standards of scientific integrity and data reliability.

Introduction: The Significance of this compound and the Role of 13C NMR

This compound is a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical agents and functional materials through Suzuki-Miyaura cross-coupling reactions. Its structural integrity and purity are paramount for the success of these synthetic endeavors. 13C NMR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the carbon framework of the molecule, identify impurities, and ensure batch-to-batch consistency.[1] The wide chemical shift range of 13C NMR, typically 0-220 ppm, allows for the resolution of individual carbon atoms, providing a unique fingerprint of the molecule.[2][3][4]

This guide will delve into the theoretical underpinnings of 13C NMR, provide a detailed experimental workflow for acquiring high-quality spectra of this compound, and offer a systematic approach to spectral interpretation, including the application of advanced 2D NMR techniques for unambiguous signal assignment.

I. Theoretical Principles of 13C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance relies on the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of 1/2.[1][2] Although the natural abundance of ¹³C is only about 1.1%, modern Fourier Transform (FT) NMR spectrometers can readily acquire high-quality spectra. When placed in a strong external magnetic field, the ¹³C nuclei can exist in two different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the energy of this transition is highly dependent on the local electronic environment of each carbon atom.[1] This results in a spectrum where each unique carbon atom in the molecule gives rise to a distinct signal, with its position (chemical shift, δ) providing valuable information about its bonding and neighboring functional groups.[1]

Factors influencing the 13C chemical shift include:

-

Hybridization: sp³ hybridized carbons generally resonate at higher fields (lower ppm values) than sp² and sp hybridized carbons.[3]

-

Electronegativity of Attached Atoms: Electronegative atoms deshield the carbon nucleus, causing its signal to shift downfield (higher ppm values).[3]

-

Magnetic Anisotropy: The presence of pi systems, such as aromatic rings, can induce local magnetic fields that either shield or deshield nearby carbon nuclei.

Due to the low natural abundance of ¹³C, the probability of two adjacent ¹³C atoms in the same molecule is very low, making ¹³C-¹³C coupling negligible. However, coupling between ¹³C and attached protons (¹H) is significant and can complicate the spectrum. To simplify the spectrum, proton decoupling is routinely employed, resulting in a spectrum where each unique carbon atom appears as a single sharp line.

II. Experimental Protocol for 13C NMR Analysis

The acquisition of a high-quality 13C NMR spectrum is critically dependent on meticulous sample preparation and the selection of appropriate instrument parameters.

A. Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For this compound, Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice due to its excellent solvating power for polar compounds. Chloroform-d (CDCl3) or Methanol-d4 (CD3OD) could also be considered depending on solubility. The deuterium in the solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.[5]

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[5][6] Higher concentrations can reduce the acquisition time, but may also lead to broader lines in the corresponding ¹H NMR spectrum due to increased viscosity.

-

Filtration: It is crucial to remove any solid particles from the sample solution, as they can degrade the magnetic field homogeneity and result in broad spectral lines. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.0 ppm.[5] A small amount of TMS should be added to the sample solution.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: Workflow for preparing a sample for 13C NMR analysis.

B. Instrument Parameters

The following parameters are a general starting point and may require optimization based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | ≥ 100 MHz | Higher frequencies provide better signal dispersion and sensitivity. |

| Pulse Program | Standard 1D with proton decoupling | To obtain a simple spectrum with single lines for each carbon. |

| Acquisition Time (at) | 1-2 seconds | Determines the resolution of the spectrum. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for full relaxation of the carbon nuclei, crucial for quantitative analysis. Quaternary carbons have longer relaxation times. |

| Number of Scans (ns) | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans are needed to achieve an adequate signal-to-noise ratio. |

| Spectral Width (sw) | 0 - 220 ppm | To encompass the full range of expected chemical shifts for organic molecules.[2] |

III. Predicted 13C NMR Spectrum and Interpretation

The predicted 13C NMR chemical shifts for this compound provide a roadmap for interpreting the experimental spectrum. These predictions are based on established empirical data and computational algorithms.[7][8][9]

Structure of this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d6 | Multiplicity (Proton Coupled) | Multiplicity (DEPT-135) |

| C1 | ~145 | Singlet | No Signal |

| C2 | ~140 | Singlet | No Signal |

| C3 | ~115 | Doublet | Positive |

| C4 | ~120 | Doublet | Positive |

| C5 | ~150 | Singlet | No Signal |

| C6 | ~118 | Doublet | Positive |

| C7 (CH3) | ~20 | Quartet | Positive |

Note: The chemical shift of the carbon atom directly attached to the boron (C1) can be broad and sometimes difficult to observe due to quadrupolar relaxation of the boron nucleus.[10]

A. Step-by-Step Spectral Assignment

-

Identify the Solvent and Standard Peaks: The characteristic multiplet of the deuterated solvent (e.g., a septet for DMSO-d6 at ~39.5 ppm) and the sharp singlet of TMS at 0.0 ppm should be identified and excluded from the analysis.

-